molecular formula C21H23N3O5S2 B6570801 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 1021224-00-9

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6570801
CAS No.: 1021224-00-9
M. Wt: 461.6 g/mol
InChI Key: HOPFJPKNQKTXBN-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a pyrimidinone core functionalized with a sulfanyl linker and an acetamide group. Key structural elements include:

  • Sulfanyl bridge: Connects the pyrimidinone to the acetamide moiety, a common feature in bioactive molecules for modulating solubility and binding interactions.
  • Acetamide substituent: Modified with a furan-2-ylmethyl group, introducing heteroaromaticity that may influence hydrogen bonding and pharmacokinetic properties.

This compound’s design likely aims to optimize physicochemical and biological properties through strategic substitution, as seen in analogs (e.g., ).

Properties

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-2-3-5-15-7-9-17(10-8-15)31(27,28)18-13-23-21(24-20(18)26)30-14-19(25)22-12-16-6-4-11-29-16/h4,6-11,13H,2-3,5,12,14H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPFJPKNQKTXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O5S2C_{24}H_{27}N_{3}O_{5}S_{2} with a molecular weight of 501.62 g/mol. The structure features a pyrimidine moiety linked to a furan group and a butylbenzenesulfonyl group, which are critical for its biological interactions.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrimidine core followed by sulfonation and acetamide formation. The use of reagents like 4-butylbenzenesulfonyl chloride is essential in the synthetic pathway.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast)5.0
A549 (lung)7.5
HeLa (cervical)6.0

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. In vitro tests showed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.

The proposed mechanisms underlying the biological activities include:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, leading to impaired cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels could contribute to oxidative stress in cancer cells, promoting apoptosis.
  • Targeting Specific Enzymes : The sulfonamide group may interact with key enzymes involved in cellular metabolism.

Case Studies

  • Study on Anticancer Effects : A study published in Bioorganic & Medicinal Chemistry evaluated the compound's effects on MCF-7 and A549 cells, demonstrating over 70% inhibition at concentrations below 10 µM .
  • Antimicrobial Evaluation : Research conducted by Der Pharma Chemica assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The target compound is compared to two analogs () with shared pyrimidinone-acetamide scaffolds but differing substituents:

Feature Target Compound Compound¹ Compound²
Pyrimidine Substituents 5-(4-butylbenzenesulfonyl) 6-methyl, 4-oxo 4-methyl, 5-allyl
Acetamide Group N-(furan-2-ylmethyl) N-(4-sulfamoylphenyl) N-(4-methylphenyl)
Molecular Formula C₂₃H₂₅N₃O₅S₂ C₁₃H₁₄N₄O₄S₂ C₁₇H₁₉N₃O₂S
Molar Mass (g/mol) 503.64 378.41 329.42
Predicted pKa ~8.0 (estimated)³ Not reported 7.83 ± 0.50

¹ 2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
² 2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
³ Estimated based on structural similarity to compound.

Key Observations:
  • Lipophilicity : The 4-butylbenzenesulfonyl group in the target compound increases molar mass and hydrophobicity compared to the methyl/allyl substituents in analogs. This may reduce aqueous solubility but enhance membrane permeability.
  • Acidity : The predicted pKa (~8.0) suggests partial ionization at physiological pH, similar to the compound (pKa 7.83), which could influence bioavailability and protein binding.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The target compound’s larger, hydrophobic substituents likely reduce solubility compared to analogs. For instance, the compound’s lower molar mass (329.42 vs. 503.64) and allyl group may confer better solubility in organic solvents.
  • Target Binding : The sulfamoyl group in ’s compound is associated with sulfonamide-based inhibitors (e.g., carbonic anhydrase), whereas the furan in the target compound might engage in unique target interactions, such as with enzymes or receptors preferring heteroaromatic motifs .

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